1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea
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Overview
Description
1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea typically involves the following steps:
Formation of 4,5-Dichloroimidazole: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Acetylation: The 4,5-dichloroimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiourea Formation: The acetylated product is reacted with methyl isothiocyanate to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the imidazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-ethylthiourea
- 1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-phenylthiourea
Uniqueness
1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea is unique due to its specific substitution pattern on the imidazole ring and the presence of the methylthiourea moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[[2-(4,5-dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N5OS/c1-10-7(16)13-12-4(15)2-14-3-11-5(8)6(14)9/h3H,2H2,1H3,(H,12,15)(H2,10,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUGJLLOZZSAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CN1C=NC(=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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